4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
Description
Properties
IUPAC Name |
4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLOGYFHHNTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.
Substitution with 4,5-Dimethoxy-2-methylphenyl Group: The thiazole ring is then subjected to a substitution reaction with 4,5-dimethoxy-2-methylphenyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Acylation and Sulfonylation Reactions
Thiazol-2-ylamine derivatives commonly undergo acylation or sulfonylation at the amine group. For example:
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Acylation :
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Reaction with aryl acyl chlorides (e.g., 4-morpholinecarbonyl chloride) yields N-acyl derivatives. For instance, 4-(2,4-dimethylphenyl)thiazol-2-ylamine (3 ) reacts with benzoyl chloride to form N-benzoyl derivatives (yields: 63–89%) .
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Microwave-assisted methods improve reaction efficiency and reduce time .
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Sulfonylation :
Condensation and Cyclization Reactions
Thiazol-2-ylamines participate in condensation reactions to form fused heterocycles:
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Pyrimidine Formation :
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Thiazolidinone Synthesis :
Alkylation and Functionalization
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Alkylation :
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Halogenation :
Cross-Coupling Reactions
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Suzuki–Miyaura Coupling :
Biological Activity-Driven Modifications
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Anticancer Analogues :
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Anti-inflammatory Derivatives :
Key Reaction Data Table
Notes on Limitations
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Synthetic Challenges :
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Biological Correlation :
While direct data on 4-(4,5-dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is unavailable, its reactivity can be extrapolated from structurally related compounds. Further experimental studies are required to validate these predictions.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds exhibit significant activity against a range of pathogens:
- Bacterial Infections : Studies have shown that thiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a recent investigation found that certain thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin .
- Antifungal Properties : Thiazole compounds have also been reported to exhibit antifungal activity. The structural features of these compounds contribute to their interaction with fungal cell membranes, enhancing their efficacy against various fungi .
Anticancer Potential
The anticancer properties of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine have been explored in several studies:
- Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been linked to enhanced anticancer activity. For example, modifications with halogenated phenyl groups have shown improved potency against cancer cells .
Anticonvulsant Activity
Research has identified thiazole derivatives as potential anticonvulsants:
- Seizure Models : Compounds containing thiazole moieties have exhibited significant anticonvulsant effects in various animal models. For instance, certain derivatives have shown effectiveness in reducing seizure duration and frequency in models induced by pentylenetetrazole (PTZ) .
- Mechanism Insights : The anticonvulsant activity is often attributed to the ability of these compounds to modulate neurotransmitter systems and enhance GABAergic transmission, which is crucial for controlling seizures .
Other Pharmacological Activities
Beyond the primary applications mentioned above, 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine has been linked to several other pharmacological activities:
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may contribute to its overall therapeutic profile by mitigating oxidative stress in biological systems .
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine with structurally related thiazole and heterocyclic derivatives:
*Estimated based on structural analogs.
Spectroscopic and Analytical Data
- NMR : The target compound’s methoxy groups would produce distinct singlets near δ 3.8–4.0 ppm in ¹H-NMR, contrasting with the trifluoromethoxy signal at δ -57.70 in .
- Mass Spectrometry : A molecular ion peak near m/z 265 is anticipated, significantly lower than the m/z 354.0 observed for the pyrrole-thiazole hybrid .
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., crystallographic or biological activity) for the target compound is absent in the provided evidence. Comparisons rely on extrapolation from analogs.
- Contradictory Trends : While methoxy groups generally improve solubility, the methyl group on the phenyl ring may counteract this effect, creating a balance between hydrophilicity and lipophilicity.
Biological Activity
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is a compound characterized by its thiazole ring and an amine group, which contribute to its unique chemical and biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₄N₂O₂S
- CAS Number : 41213-87-0
The presence of the thiazole ring and the dimethoxy-substituted phenyl group enhances its potential biological activities.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results demonstrate that this compound shows promising antibacterial effects, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Studies have shown that 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine can inhibit the growth of cancer cell lines.
Table 2: Anticancer Activity of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.3 |
| A549 (Lung Cancer) | 18.7 |
The IC₅₀ values indicate that the compound has a significant cytotoxic effect on these cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine is attributed to its ability to interact with specific molecular targets in cells. It may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. For anticancer activity, it likely interacts with cellular pathways involved in proliferation and apoptosis.
Case Studies
- Study on Antimicrobial Effects : A study conducted on various thiazole derivatives demonstrated that modifications in the phenyl group significantly influenced antimicrobial potency. The presence of methoxy groups was found to enhance activity against Gram-positive bacteria.
- Anticancer Research : In vitro studies have shown that compounds similar to 4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
Q & A
Q. What are the optimal synthetic routes for 4-(4,5-dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF, followed by reaction with formaldehyde under acidic conditions to form cyclic derivatives. Reaction progress is monitored by TLC, and purification is achieved via recrystallization from ethanol (yields ~70–85%) . Alternative routes employ veratraldehyde and acetic acid in ethanol, with reflux times of 7 hours .
Q. How is purity assessed during synthesis?
Purity is validated using a combination of TLC (to confirm reaction completion) and recrystallization with solvents like ethanol or dichloromethane. Advanced purification may involve column chromatography for derivatives with polar functional groups .
Q. What spectroscopic techniques are used for initial structural characterization?
Basic characterization includes:
- IR spectroscopy : To identify NH₂ (3200–3400 cm⁻¹) and C=S (1100–1250 cm⁻¹) stretches.
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) are key markers.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 369.40 for methyl-substituted derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts in different solvents) be resolved?
Solvent-induced shifts (e.g., DMSO vs. CDCl₃) require cross-referencing with computational methods (DFT calculations) or X-ray crystallography. For example, crystal structures of related thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) confirm substituent geometry and validate NMR assignments .
Q. What strategies address low yields in scaled-up syntheses?
Yield discrepancies often arise from competing side reactions. Optimizing catalyst loading (e.g., LiCl in aminoguanidine condensations) or switching solvents (e.g., 1,2-dichloroethane over DMF) can improve efficiency. For instance, phosphorus oxychloride in dichloroethane increased product isolation to >90% in analogous thiazole syntheses .
Q. How are biological activities (e.g., antibacterial) systematically evaluated?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluoro, trifluoromethyl) to assess electronic/steric effects on activity .
Q. What methods confirm the compound’s molecular geometry and electronic properties?
- X-ray crystallography : Resolves bond angles and packing interactions (e.g., π-stacking in thiadiazole derivatives) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) in crystal lattices.
Q. How can solubility challenges in biological assays be mitigated?
Use co-solvents like DMSO (≤1%) or surfactants (e.g., Tween-80). For hydrophobic derivatives, nanoformulation (e.g., liposomal encapsulation) improves aqueous dispersion .
Data Contradiction and Mechanistic Analysis
Q. Why do substituents on the phenyl ring lead to divergent reactivity?
Electron-donating groups (e.g., methoxy) enhance electrophilic substitution on the thiazole ring, while electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks. Steric hindrance from bulky substituents (e.g., biphenyl) can slow cyclization kinetics, requiring prolonged reflux times .
Q. How are reaction mechanisms validated for complex derivatives?
Isotopic labeling (e.g., ¹⁵N in isothiocyanates) and intermediate trapping (e.g., thiourea adducts) clarify pathways. Computational studies (e.g., Gaussian-based transition state modeling) further elucidate energy barriers for key steps like ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
